1-(2-Methylphenyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by a piperidine ring substituted with a 2-methylphenyl group and two keto groups at positions 2 and 4
Mechanism of Action
The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available .
Preparation Methods
The synthesis of 1-(2-Methylphenyl)piperidine-2,4-dione can be achieved through several routes. One common method involves the transformation of carbonyl compounds. This process typically includes the reaction of a 2-methylphenyl-substituted amine with a diketone under acidic or basic conditions . Another approach involves anionic enolate rearrangements, which provide a more efficient and selective synthesis of the compound in both racemic and enantiopure forms . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Methylphenyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylphenyl)piperidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of piperidine derivatives and their biological effects
Comparison with Similar Compounds
1-(2-Methylphenyl)piperidine-2,4-dione can be compared with other similar compounds, such as:
Piperidine-2,4-dione: Lacks the 2-methylphenyl substitution, resulting in different chemical properties and biological activities.
2-Methylphenylpiperidine:
Phenylpiperidine-2,4-dione: Similar structure but without the methyl group, leading to variations in steric and electronic effects
Properties
IUPAC Name |
1-(2-methylphenyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-2-3-5-11(9)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHQDUAVIYQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507625-31-1 |
Source
|
Record name | 1-(2-methylphenyl)piperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.